7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide
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Overview
Description
7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide is a complex organic compound with a unique structure that includes a bromo group, a methyl group, a phenyl group, and a thiazino-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide typically involves multiple steps:
Formation of the Thiazino-triazine Core: : This is achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: : Bromination, methylation, and phenylation steps are carried out to introduce the respective functional groups.
Purification: : The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the synthesis may involve optimized reaction conditions such as high-pressure reactors, continuous flow systems, and automated purification processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazino-triazine core.
Reduction: : Reduction reactions can occur at the oxo group.
Substitution: : The bromo group is reactive and can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Depending on the reaction conditions and reagents, the compound can form various derivatives with altered functional groups, enhancing its applicability in different fields.
Scientific Research Applications
7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : May have potential as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific pathways or receptors.
Industry: : Used in materials science for creating polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound's mechanism of action can vary based on its application:
Chemical Reactions: : Acts as an electrophile in substitution reactions, reacting with nucleophiles.
Biological Applications: : May interact with enzymes or receptors, altering their activity and impacting biological pathways.
Therapeutic Potential: : May inhibit or activate specific molecular targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-methyl-3-oxo-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide: : Lacks the phenyl group, altering its reactivity and applications.
7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium chloride: : Similar structure but with chloride instead of bromide.
2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide: : Lacks the bromo group, impacting its substitution reactions.
Uniqueness
7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide is unique due to the combination of its functional groups, which allow for versatile chemical reactivity and diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for scientific research and industrial applications.
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Properties
CAS No. |
557084-09-0 |
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Molecular Formula |
C13H13Br2N3OS |
Molecular Weight |
419.14 |
IUPAC Name |
7-bromo-2-methyl-8-phenyl-4,6,7,8-tetrahydro-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium-3-one;bromide |
InChI |
InChI=1S/C13H12BrN3OS.BrH/c1-8-12(18)15-13-17(16-8)11(10(14)7-19-13)9-5-3-2-4-6-9;/h2-6,10-11H,7H2,1H3;1H |
InChI Key |
KYKXYYRASLYCHI-UHFFFAOYSA-N |
SMILES |
CC1=N[N+]2=C(NC1=O)SCC(C2C3=CC=CC=C3)Br.[Br-] |
solubility |
not available |
Origin of Product |
United States |
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